Methyl3-(4-hydroxybutyl)benzoate

Description

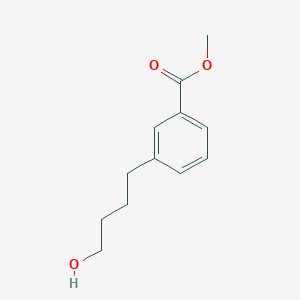

Methyl 4-(4-hydroxybutyl)benzoate (CAS: 123910-88-3) is a benzoate ester derivative with a hydroxybutyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₃, and it has a molecular weight of 208.25 g/mol . The compound is characterized by a methyl ester group at the carboxylic acid position and a 4-hydroxybutyl chain extending from the benzene ring.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 3-(4-hydroxybutyl)benzoate |

InChI |

InChI=1S/C12H16O3/c1-15-12(14)11-7-4-6-10(9-11)5-2-3-8-13/h4,6-7,9,13H,2-3,5,8H2,1H3 |

InChI Key |

OQGGIFWTNZJNAC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-hydroxybutyl)benzoate typically involves the esterification of 3-(4-hydroxybutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(4-hydroxybutyl)benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxybutyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3-(4-carboxybutyl)benzoic acid

Reduction: 3-(4-hydroxybutyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(4-hydroxybutyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-hydroxybutyl)benzoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-(4-hydroxybutyl)benzoic acid and methanol. This reaction can be important in metabolic pathways and drug metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

The following analysis compares Methyl 4-(4-hydroxybutyl)benzoate with other benzoate derivatives in terms of structure , bioactivity , and applications , based on the available evidence.

Substituent Position and Bioactivity

- Methyl 4-hydroxybenzoate (Parabens) : A widely used preservative in cosmetics and pharmaceuticals, this compound features a hydroxyl group at the para position. Unlike Methyl 4-(4-hydroxybutyl)benzoate, its smaller substituent allows rapid absorption and metabolism in humans, with excretion rates influenced by ester chain length .

- Neopentyl-4-hydroxy-3,5-bis[3-methyl-2-butenyl]benzoate : This compound, isolated from Lonicera quinquelocularis, demonstrates acetylcholinesterase (AChE) inhibitory activity. The presence of bulky prenyl groups at C3 and C5 highlights how substituent size and position modulate enzyme inhibition .

- Methyl 3-(4-chloro-3-oxobutyl)benzoate : With a chloro and oxo substituent at the meta position, this derivative serves as a chemical intermediate. Its structural complexity contrasts with the simpler hydroxybutyl chain in Methyl 4-(4-hydroxybutyl)benzoate .

Data Table: Key Properties of Selected Benzoate Derivatives

Key Research Findings

- Role of Substituent Position : Hydroxyl or hydroxyalkyl groups at the para position (e.g., Methyl 4-hydroxybenzoate) enhance preservative efficacy, while meta-substituted derivatives (e.g., Methyl 3-(4-chloro-3-oxobutyl)benzoate) are more suited for synthetic intermediates .

- Bioactivity in Plants: BR analogs with benzoate substitutions at C-22 showed growth-promoting activity comparable to brassinolide in rice, emphasizing the importance of side-chain modifications .

- Degradation Pathways : Benzoate derivatives are metabolized via the β-ketoadipate pathway in microbes, with degradation efficiency influenced by substituent size and polarity .

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-hydroxybutyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification or alkylation of hydroxybenzoate derivatives. For example, a modified Williamson ether synthesis can be employed using methyl 4-hydroxybenzoate and 4-hydroxybutyl halides. Key parameters include:

- Catalyst : Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, heated to 70–80°C for 14–24 hours .

- Purification : Liquid-liquid extraction (ethyl acetate/water) followed by drying over anhydrous Na₂SO₄ and vacuum distillation .

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (≥14 hours) improves yields to ~82% .

Q. How can the purity and structural integrity of Methyl 3-(4-hydroxybutyl)benzoate be validated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) to resolve polar impurities. A C18 column and methanol/water gradient (60:40 to 90:10) are recommended .

- Spectroscopy : Confirm ester and hydroxyl groups via FT-IR (C=O stretch at ~1720 cm⁻¹, O-H at ~3400 cm⁻¹). ¹H NMR should show characteristic peaks: methyl ester (δ 3.8–3.9 ppm) and hydroxybutyl protons (δ 1.5–1.7 ppm) .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (e.g., [M+H]+ at m/z 439.2419) .

Q. What are the preliminary cytotoxicity profiles of structurally related benzoate esters?

Methodological Answer:

- In vitro assays : Use HepG2 (liver carcinoma) and THLE2 (normal liver) cell lines. Treat with 10–50 µg/mL of compound for 48 hours.

- Viability Analysis : MTT assay shows dose-dependent cytotoxicity. For example, potassium benzoate reduces HepG2 viability by 31% at 25 µg/mL, while minimal effects are observed in normal cells .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

Advanced Research Questions

Q. How can experimental design methodologies address contradictions in pharmacological data for benzoate derivatives?

Methodological Answer: Conflicting results (e.g., sodium benzoate’s efficacy in HE treatment ) require systematic re-evaluation:

- Meta-Analysis : Pool data from RCTs using Cochrane Review criteria to assess heterogeneity (I² statistic). For example, re-analyze outcomes like ammonia reduction and mortality rates .

- In Silico Modeling : Perform molecular docking to predict interactions between Methyl 3-(4-hydroxybutyl)benzoate and target enzymes (e.g., glutamine synthetase). Use software like AutoDock Vina with AMBER force fields.

- Dose-Response Studies : Optimize dosing using a D-optimal design with variables like concentration (X₁), pH (X₂), and temperature (X₃). Analyze via response surface methodology (RSM) .

Q. What advanced analytical techniques resolve challenges in quantifying degradation byproducts during metabolic studies?

Methodological Answer:

- LC-MS/MS : Employ a Q-TOF mass spectrometer in MSE mode to identify degradation products. For anaerobic degradation (e.g., via syntrophic bacteria), monitor acetate and formate levels as inhibitors using SIM (Selected Ion Monitoring) .

- Isotopic Labeling : Use ¹³C-labeled benzoate to track metabolic pathways in microbial consortia. Analyze isotopic enrichment via GC-IRMS .

Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Optimize using a ternary phase diagram (e.g., water/ethanol/PEG 400). For Methyl 3-(4-hydroxybutyl)benzoate, solubility increases 12-fold in 30% PEG 400 .

- Nanoemulsions : Prepare via high-pressure homogenization (10,000 psi, 5 cycles) with Tween 80 and Span 20 (HLB 12). Characterize particle size (DLS, <200 nm) and stability (zeta potential > |±30| mV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.